![molecular formula C18H19ClN2O3 B2744230 N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide CAS No. 328002-35-3](/img/structure/B2744230.png)
N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide
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Description
N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide, also known as OCE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of oxalamides and has been synthesized using various methods.
Scientific Research Applications
Antiviral Activity
N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide: may have potential antiviral applications. Indole derivatives, which share structural similarities with this compound, have been reported to exhibit inhibitory activity against various viruses . The presence of the chlorophenethyl and ethoxyphenyl groups could potentially be optimized for enhanced antiviral properties through further research.
Anti-inflammatory Applications
Compounds with an indole core are known to possess anti-inflammatory properties . The structural framework of N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide suggests that it could be investigated for its efficacy in reducing inflammation in various medical conditions.
Anticancer Research
Indole derivatives have been explored for their anticancer activities . The unique structure of N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide could be studied for its potential to act on specific cancer cell lines, possibly leading to the development of new chemotherapeutic agents.
Antimicrobial Efficacy
Given the broad spectrum of biological activities of indole derivatives, including antimicrobial effects , this compound could be synthesized and tested against a range of bacterial and fungal pathogens.
Antidiabetic Potential
Indole-based compounds have shown promise in antidiabetic drug development . N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide could be evaluated for its ability to modulate blood glucose levels and insulin sensitivity.
Neuroprotective Effects
Research into indole derivatives has included their neuroprotective effects . This compound could be assessed for its potential to protect neuronal cells from damage or degeneration.
Agricultural Applications
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in growth and development . Analogous compounds like N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide might be synthesized to study their effects on plant physiology, potentially leading to agricultural innovations.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)17(22)20-12-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHWDPCLNUZNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(2-ethoxyphenyl)oxalamide |
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